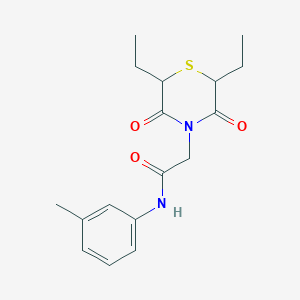

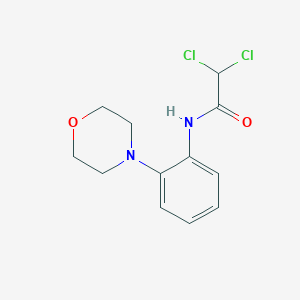

![molecular formula C12H16O2S B2354824 Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate CAS No. 1249700-29-5](/img/structure/B2354824.png)

Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate, also known as ethyl 3-methylthiophene-2-carboxylate, is a chemical compound that belongs to the family of carboxylic acid esters. It is widely used in scientific research for its unique properties and applications. In

Aplicaciones Científicas De Investigación

Polymerization

“Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate” is used in the field of polymer science. It is involved in the synthesis of polymers through photoiniferter polymerization . This process is crucial in the development of new materials with unique properties.

Anticancer Research

This compound has been studied for its potential anticancer activity. A series of derivatives of “Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate” were synthesized and tested against human HCT-116 and MCF-7 cell lines . Some of these derivatives exhibited promising results, indicating the potential of this compound in cancer research.

Synthesis of Quinoxaline Derivatives

“Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate” is used in the synthesis of quinoxaline derivatives . These derivatives have been studied for their anticancer activity, further highlighting the importance of this compound in medicinal chemistry.

Chemoselective Michael Reaction

This compound is used in the chemoselective Michael reaction, a type of conjugate addition reaction . This reaction is a powerful tool in organic synthesis, allowing for the construction of carbon-carbon bonds and the introduction of new functional groups.

Thiation Method

“Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate” is produced by a novel thiation method from the corresponding 3-phenylquinoxalin-2(1H)-one . This method represents a new approach to the synthesis of sulfur-containing compounds.

Commercial Availability

“Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate” is commercially available and can be purchased from various chemical suppliers . This availability facilitates its use in various research applications.

Propiedades

IUPAC Name |

ethyl 2-(3-methylphenyl)sulfanylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2S/c1-4-14-12(13)10(3)15-11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNOCQORSHOERCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=CC=CC(=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Dichloro-4-[3-[3-(trifluoromethyl)phenoxy]propylsulfonyl]benzene](/img/structure/B2354747.png)

![7-(2,3-dimethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2354751.png)

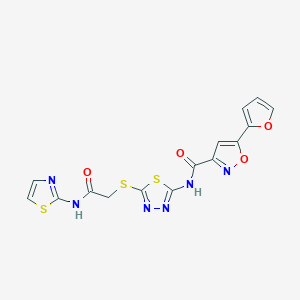

![ethyl 2-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2354757.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2354760.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2354762.png)

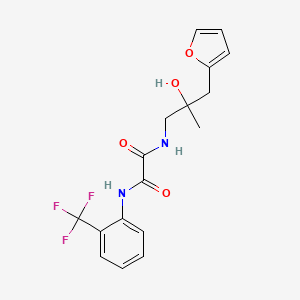

![(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid](/img/structure/B2354763.png)

![N-cyclooctyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2354764.png)